molecular formula C12H16N2O B13886103 (5R)-1-Benzyl-5-methyl-piperazin-2-one

(5R)-1-Benzyl-5-methyl-piperazin-2-one

Cat. No.: B13886103
M. Wt: 204.27 g/mol
InChI Key: KKQLTLKLQTZPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Benzyl-5-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by a benzyl group attached to the nitrogen atom and a methyl group at the 5-position of the piperazine ring. Its unique structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-5-methylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 5-methylpiperazine.

    Formation of Intermediate: Benzylamine reacts with 5-methylpiperazine under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the piperazine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-1-Benzyl-5-methylpiperazin-2-one in high purity.

Industrial Production Methods

In industrial settings, the production of ®-1-Benzyl-5-methylpiperazin-2-one may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-5-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-1-Benzyl-5-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-5-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the methyl group at the 5-position.

    5-Methylpiperazine: Lacks the benzyl group.

    N-Benzylpiperazine: Similar structure but different substitution pattern.

Uniqueness

®-1-Benzyl-5-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-8-14(12(15)7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQLTLKLQTZPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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